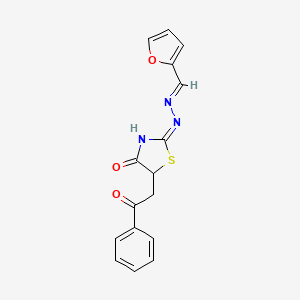

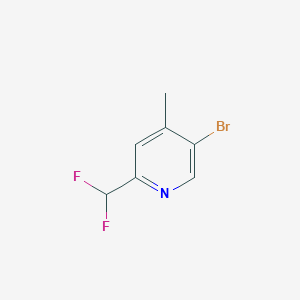

![molecular formula C18H16N2O4S B2742996 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 451514-21-9](/img/structure/B2742996.png)

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

The 3,4-dihydroquinazolinone (DHQ) moiety, which is structurally related to the compound , is a valuable scaffold in medicinal chemistry. It forms the core structure of numerous biologically active compounds. The synthesis of substituted DHQs can be achieved through a metal-free Leuckart–Wallach type reaction, which is notable for its use of non-toxic reagents and the production of minimal byproducts like H2O, CO2, and methanol .

Green Chemistry: Catalyst-Free Synthesis

In the realm of green chemistry, the compound’s related structures can be synthesized using graphene oxide nanosheets as catalysts in an aqueous medium. This method is environmentally friendly, operates at room temperature, and avoids the use of metals and oxidants. It represents a new strategy for constructing DHQs and quinazolin-4 (3H)-ones, starting from anthranilamide and an aldehyde/ketone .

Pharmacology: Phosphodiesterase Inhibition

A derivative of the compound, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol, has been identified as an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor. This derivative exhibits antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo, suggesting potential applications in cardiovascular pharmacology .

Chemoproteomics: Ligandability Studies

The compound’s framework can be utilized in chemoproteomic studies to assess the ligandability of both traditionally druggable and “undruggable” proteins. This application is crucial for identifying small-molecule fragments that can interact with cysteine residues within proteins, providing insights into drug discovery and protein function .

Isotopic Labeling: Deuterium Incorporation

The synthesis process of DHQs related to the compound allows for the site-selective incorporation of a deuterium atom. This application is significant for isotopic labeling, which is used in pharmacokinetic studies to track the distribution and metabolism of drugs within the body .

Organic Synthesis: Selective Bond Cleavage

The compound’s related structures can be synthesized through selective C–C bond cleavage of β-ketoesters/1,3-diketones. This method is facilitated by graphene oxide nanosheets and can be performed under metal and oxidant-free conditions, highlighting its utility in organic synthesis .

Environmental Chemistry: Carbon Dioxide and Methanol Production

The synthesis of DHQs related to the compound results in the production of carbon dioxide and methanol as byproducts. These compounds have environmental implications, with carbon dioxide being a greenhouse gas and methanol being a potential fuel source. Research into the capture and utilization of these byproducts could have applications in environmental chemistry .

Mechanism of Action

Target of Action

The compound, also known as 2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, is a derivative of 3,4-dihydroquinazolinone (DHQ), a highly valued scaffold in medicinal chemistry . Compounds containing the DHQ moiety have been reported to exhibit biological activity against a wide range of therapeutic targets . .

Mode of Action

Compounds containing the dhq moiety have been reported to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds containing the dhq moiety have been reported to affect a wide range of biochemical pathways .

Result of Action

Compounds containing the dhq moiety have been reported to have various effects, including anti-hiv, anti-psychotic, anti-cancer, and anti-microbial activities, as well as potential for the treatment of cardiovascular and anti-inflammatory disorders .

properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-17(19-11-5-7-13-6-1-3-9-15(13)19)12-20-18(22)14-8-2-4-10-16(14)25(20,23)24/h1-4,6,8-10H,5,7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFILYNYIMIMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)

![N-(2-chlorobenzyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2742920.png)

![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)

![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)

![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)